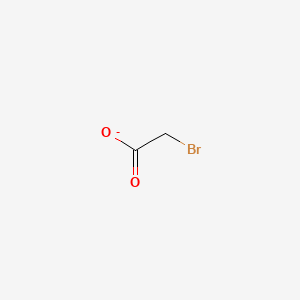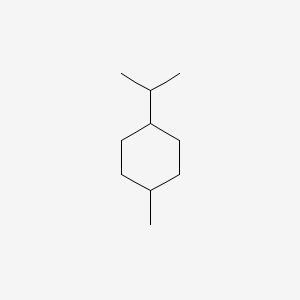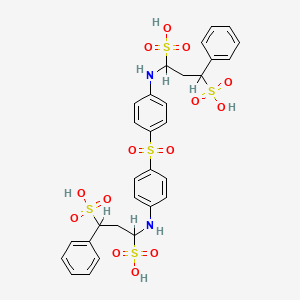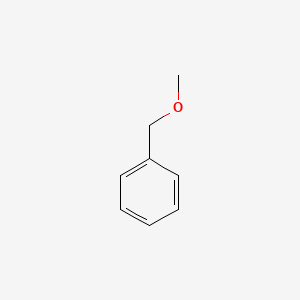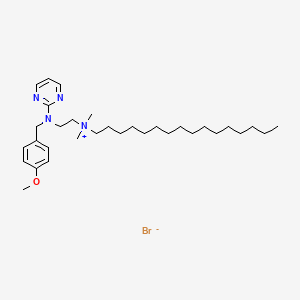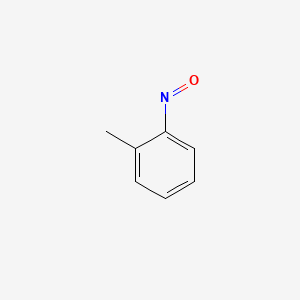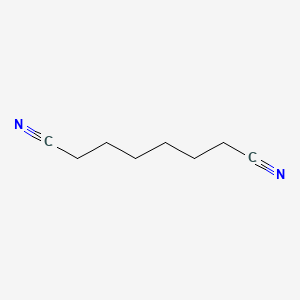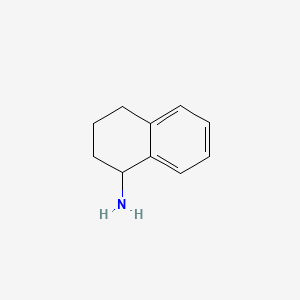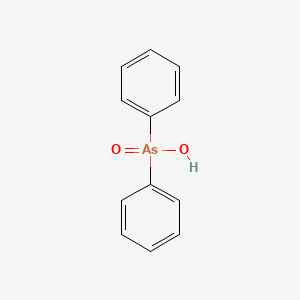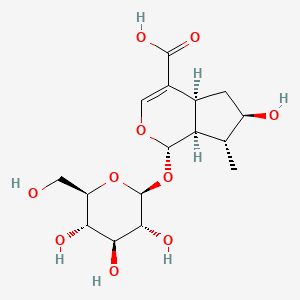
7-Epiloganic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Epiloganic acid is a terpene glycoside.
Applications De Recherche Scientifique
1. Analytical Chemistry and Pharmacognosy
Yang Jian-hua and Hu Junping (2006) established an RP-HPLC method for the determination of 8-epiloganic acid in Herba Cistanches. This method is quick, simple, and highly sensitive, proving useful for the analysis of this compound in herbal preparations (Yang Jian-hua & Hu Junping, 2006).
2. Anti-inflammatory Effects
Dong-Sung Lee et al. (2014) isolated compounds from Castilleja rubra, including 8-epiloganin, and studied their anti-inflammatory properties in a cell culture system. These compounds showed potential in suppressing the production of pro-inflammatory markers (Lee et al., 2014).
3. Phytochemistry and Natural Products
Taskova et al. (2011) identified various compounds, including 1-mannityl esters of 8-epiloganic acid, from Veronica lavaudiana. These findings contribute to the understanding of the phytochemical composition of this plant (Taskova et al., 2011).
4. Pharmacognostic Studies
In a study by U. Harput et al. (2004), various glucosides, including 8-epiloganic acid, were isolated from Veronica anagallis-aquatica. These findings are significant for the pharmacognostic evaluation of this species (Harput et al., 2004).
5. Bioactivity and Skin Penetration
A. Nowak et al. (2021) assessed the in vitro human skin penetration, antioxidant, and antimicrobial activity of ethanol-water extracts of fireweed, containing active ingredients like 8-epiloganic acid. This research is important for understanding the therapeutic potential of these compounds in skin treatments (Nowak et al., 2021).
Propriétés
Formule moléculaire |
C16H24O10 |
|---|---|
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
(1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8+,9+,10+,11+,12-,13+,15-,16-/m0/s1 |
Clé InChI |
JNNGEAWILNVFFD-DXNVVGTLSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
